4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of oxazole, sulfonamide, and cyano functional groups
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives, which share some structural similarities with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a manner that results in a variety of biological effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly influence its pharmacokinetic properties .
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . This suggests that the compound could potentially have a range of molecular and cellular effects.
Action Environment
It is known that the chemical and physical properties of a compound, such as its solubility and stability, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol and a nitrile, under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyano group onto the oxazole ring.
Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions, where the oxolan-2-yl group is introduced using an appropriate alkylating agent.
Formation of the sulfonamide group: This involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Due to its unique structural features, the compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide: This compound is unique due to the presence of the oxazole, sulfonamide, and cyano groups in a single molecule.
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-benzene-1-sulfonamide: Similar structure but lacks the N,N-dimethyl groups.
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for various applications in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h5-8,13,19H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRKLTJLTOQNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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